molecular formula C9H7NO2S B6232407 2-(3-isothiocyanatophenyl)acetic acid CAS No. 15166-33-3

2-(3-isothiocyanatophenyl)acetic acid

Cat. No.: B6232407
CAS No.: 15166-33-3
M. Wt: 193.2
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Description

2-(3-Isothiocyanatophenyl)acetic acid is a synthetic chemical reagent that integrates an aromatic isothiocyanate functional group with a phenylacetic acid backbone. Its primary research application leverages the reactivity of the isothiocyanate (-N=C=S) group, which acts as a potent electrophile, enabling it to form stable thiourea adducts by covalently binding with primary amines and thiol groups on proteins, peptides, and other biomolecules . This mechanism is fundamental in techniques like Edman degradation for protein sequencing and for fluorescently labeling peptides for HPLC analysis . The additional carboxylic acid functional group on the phenylacetic acid structure provides a versatile handle for further chemical modification, solubility adjustment, or conjugation, making this compound a valuable bifunctional scaffold in chemical biology and proteomics for designing more complex probes or affinity tags. Isothiocyanates, as a class, have also demonstrated significant biological activities in research models, including antimicrobial properties against a range of pathogens and the capacity to release hydrogen sulfide (H₂S), an important gasotransmitter with investigated cardioprotective effects . Researchers value this compound for exploring these pathways and developing novel therapeutic candidates. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption. Please refer to the material safety data sheet for proper handling and storage information prior to use.

Properties

CAS No.

15166-33-3

Molecular Formula

C9H7NO2S

Molecular Weight

193.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-isothiocyanatophenyl)acetic acid typically involves the reaction of 3-isothiocyanatobenzyl chloride with sodium acetate in an aqueous medium. The reaction is carried out under reflux conditions, and the product is isolated through crystallization. Another method involves the reaction of 3-isothiocyanatobenzyl bromide with potassium acetate in acetic acid, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-isothiocyanatophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-isothiocyanatophenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-isothiocyanatophenyl)acetic acid involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity underlies its potential therapeutic effects, including the inhibition of enzymes and the modulation of signaling pathways .

Comparison with Similar Compounds

Table 1: Substituent Effects on Phenylacetic Acid Derivatives

Compound Substituent(s) Electronic Nature C-C-C Angle (°) Dihedral Angle (°) Key Interactions
2-(3-Bromo-4-methoxyphenyl)acetic acid Br (meta), OMe (para) Br: Electron-withdrawing; OMe: Electron-donating 121.5 (Br), 118.2 (OMe) 78.15 (acetic acid vs. ring) O-H···O dimers (R²²(8) motif)
2-(3-Iodophenyl)acetic acid I (meta) Electron-withdrawing Not reported Not reported Weak C-H···π interactions
2-(3-Hydroxyphenoxy)acetic acid OH (meta) Electron-donating (resonance) Not reported Not reported O-H···O hydrogen bonds
2-(3-Oxobenzo[d]isothiazol-2(3H)-yl)acetic acid Benzisothiazolone ring Electron-withdrawing (S, N) Not reported Planar with ring Antimicrobial activity

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., Br, I) increase adjacent C-C-C angles (e.g., 121.5° for Br in 2-(3-Bromo-4-methoxyphenyl)acetic acid) compared to electron-donating groups (e.g., OMe: 118.2°) .
  • Spatial Arrangement : The acetic acid group in brominated derivatives tilts significantly from the phenyl ring plane (78.15°), likely due to steric and electronic interactions . In contrast, planar systems like benzisothiazolone derivatives may restrict rotation.

Hydrogen Bonding and Crystal Packing

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid forms centrosymmetric O-H···O dimers (R²²(8) motif), stabilized by strong hydrogen bonds .
  • 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid exhibits O-H···O dimers and weak C-H···C interactions, demonstrating how bulky substituents influence packing .
  • 2-(3-Isothiocyanatophenyl)acetic acid may engage in unique interactions via the -NCS group (e.g., hydrogen bonding with S or N atoms), though this requires experimental validation.

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-isothiocyanatophenyl)acetic acid, and what are the critical reaction parameters?

Methodological Answer: The synthesis typically involves introducing the isothiocyanate (-N=C=S) group to a phenylacetic acid precursor. A common approach is reacting 3-aminophenylacetic acid with thiophosgene (CSCl₂) or its safer equivalents (e.g., 1,1'-thiocarbonyldiimidazole) in anhydrous dichloromethane or tetrahydrofuran under nitrogen. Critical parameters include:

  • Temperature control (0–5°C to minimize side reactions).
  • Stoichiometry (1:1.2 molar ratio of amine to thiophosgene).
  • pH adjustment (maintaining mildly basic conditions with NaHCO₃ to trap HCl).
    Post-reaction, purification via silica gel chromatography or recrystallization (e.g., using ethyl acetate/hexane) is essential .

Q. How should researchers handle and store this compound to ensure safety and compound stability?

Methodological Answer:

  • Handling: Use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact due to potential sensitization. For spills, neutralize with 10% sodium bicarbonate before disposal .
  • Storage: Store in airtight, light-resistant containers under inert gas (argon) at –20°C. Desiccate to prevent hydrolysis of the isothiocyanate group .
  • Stability monitoring: Conduct periodic FT-IR analysis to detect degradation (e.g., loss of N=C=S peak at ~2050 cm⁻¹) .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

  • NMR:
    • ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), acetic acid protons (δ 3.6–3.8 ppm for CH₂).
    • ¹³C NMR: Isothiocyanate carbon (δ ~130 ppm, distinct from isocyanates at ~120 ppm).
  • FT-IR: N=C=S stretch at ~2050 cm⁻¹, carboxylic acid O-H stretch at 2500–3300 cm⁻¹.
  • Mass spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOH group) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?

Methodological Answer:

  • Solvent screening: Test polar aprotic solvents (e.g., DMF) for enhanced thiophosgene solubility.
  • Catalysis: Add catalytic pyridine to scavenge HCl and drive the reaction.
  • Kinetic monitoring: Use in-situ FT-IR to track N=C=S formation and adjust reagent addition rates.
  • Workflow refinement: Employ flow chemistry for precise temperature control and reduced side-product formation .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer:

  • DFT calculations: Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to identify misassigned peaks.
  • X-ray crystallography: Resolve structural ambiguities (e.g., conformation of the isothiocyanate group) by growing single crystals in ethyl acetate/hexane and analyzing hydrogen-bonding motifs (e.g., R₂²(8) dimers) .
  • Dynamic NMR: Perform variable-temperature studies to detect hindered rotation in the phenyl-isothiocyanate moiety .

Q. What crystallographic methods are employed to determine the molecular structure and hydrogen-bonding motifs of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD): Use Mo Kα radiation (λ = 0.71073 Å) to collect data at 200 K. Refine structures with SHELX, applying riding models for H-atoms (Uiso = 1.2–1.5×Ueq of parent atoms).
  • Hydrogen-bond analysis: Identify O-H···N=C interactions (2.6–2.8 Å) and classify motifs using graph-set notation (e.g., dimeric R₂²(8) patterns). Compare with Cambridge Structural Database entries for analogous acids .

Q. How does the electronic nature of the isothiocyanate group influence the reactivity and stability of the compound under various experimental conditions?

Methodological Answer:

  • Electrophilicity: The -N=C=S group is susceptible to nucleophilic attack (e.g., by amines or water). Stability assays in buffered solutions (pH 2–12) can map degradation pathways.
  • Electronic effects: Electron-withdrawing nature of -N=C=S increases acidity of the adjacent acetic acid proton (pKa ~2.5–3.0), affecting solubility and coordination chemistry.
  • Thermal stability: Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (typically >150°C in inert atmospheres) .

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